
(5-甲基-6-吗啉代吡啶-3-基)硼酸
描述
“(5-Methyl-6-morpholinopyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H15BN2O3 . It has a molecular weight of 222.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BN2O3/c1-8-6-9 (11 (14)15)7-12-10 (8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a density of 1.26 . It is a solid at room temperature and should be stored at 2-8°C in an inert atmosphere .科学研究应用
合成与有机化学应用
Suzuki 交叉偶联中的卤代吡啶基硼酸:与本化合物结构相似的卤代吡啶-2-基-硼酸和酯类用于 Suzuki 交叉偶联反应。它们稳定、结晶,并且可以产生新的吡啶库 (Bouillon 等,2003)。
配体和 ansa-锆茂金属的合成:硼酸,如所述化合物,是合成芳基取代的茚满的关键,这对于进一步合成 ansa-茂金属配合物很重要 (Izmer 等,2006)。
传感和生物应用
用于二醇检测的荧光硼酸:某些硼酸在生理 pH 值下对含二醇的化合物表现出高亲和力,这使得它们在传感器设计中很有用,特别是用于检测 D-葡萄糖等碳水化合物 (Cheng 等,2010)。
硼酸的选择性荧光化学传感器:包括本化合物衍生物在内的硼酸用于开发针对碳水化合物、生物活性物质以及氟化物和汞等离子的荧光传感器 (Huang 等,2012)。
药物研究
- 抗菌剂的合成:一种相关化合物 2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉用于合成有效的抗菌剂 (Kumar 等,2007)。
其他应用
- 硼酸在传感应用中的作用:硼酸由于与二醇和路易斯碱的相互作用,在各种传感应用中发挥着重要作用,可用于生物标记、蛋白质操作和治疗开发 (Lacina 等,2014)。
安全和危害
生化分析
Biochemical Properties
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols and other nucleophiles, which makes it a valuable tool in the design of enzyme inhibitors and sensors . Additionally, (5-Methyl-6-morpholinopyridin-3-yl)boronic acid has been utilized in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis .
Cellular Effects
The effects of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid on various types of cells and cellular processes have been studied to understand its potential applications in drug development and therapeutic interventions. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-Methyl-6-morpholinopyridin-3-yl)boronic acid can inhibit certain enzymes involved in cell signaling, leading to altered cellular responses and metabolic activities . These effects are crucial for developing targeted therapies for various diseases.
Molecular Mechanism
The molecular mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules, particularly those containing diol groups. This interaction is facilitated by the boronic acid moiety, which can form cyclic esters with diols, leading to enzyme inhibition or activation . Additionally, (5-Methyl-6-morpholinopyridin-3-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-Methyl-6-morpholinopyridin-3-yl)boronic acid is relatively stable under inert atmospheric conditions and at temperatures between 2-8°C . Prolonged exposure to environmental factors such as light and moisture can lead to its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, (5-Methyl-6-morpholinopyridin-3-yl)boronic acid can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These findings highlight the importance of optimizing dosage levels for safe and effective therapeutic applications.
Metabolic Pathways
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite concentrations and overall metabolic balance . Understanding these interactions is crucial for developing strategies to modulate metabolic pathways for therapeutic purposes.
Transport and Distribution
The transport and distribution of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, (5-Methyl-6-morpholinopyridin-3-yl)boronic acid can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the interactions with target biomolecules and the subsequent biochemical effects . For example, (5-Methyl-6-morpholinopyridin-3-yl)boronic acid may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656500 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191062-85-7 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


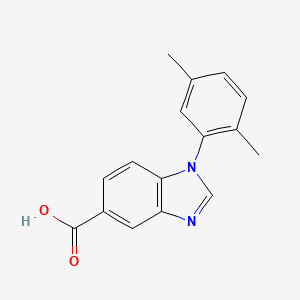
![1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1371128.png)



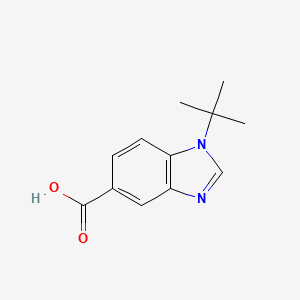
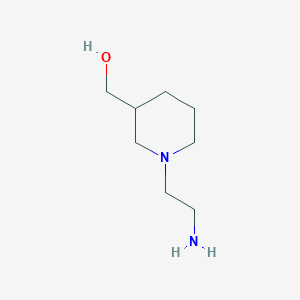
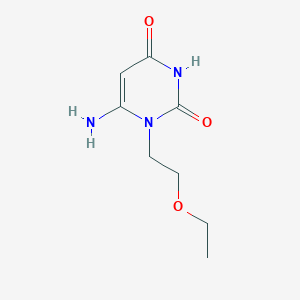
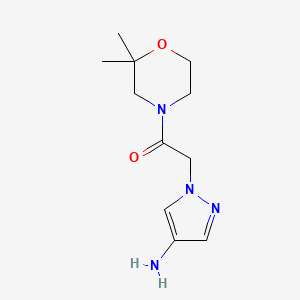
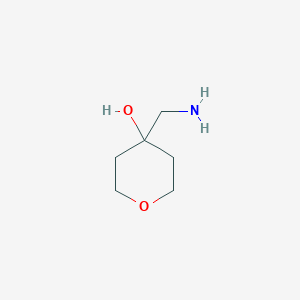

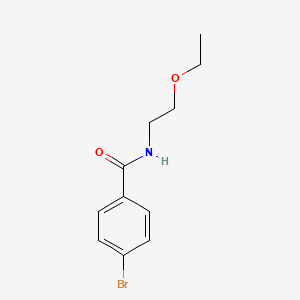
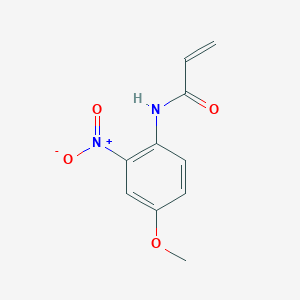
amine](/img/structure/B1371149.png)
